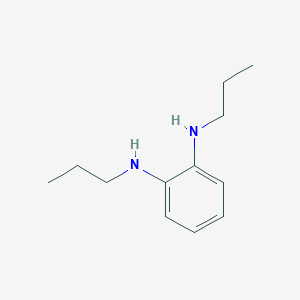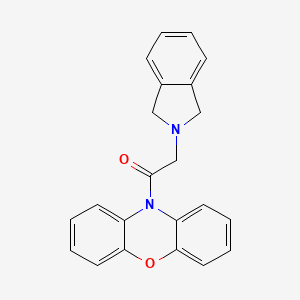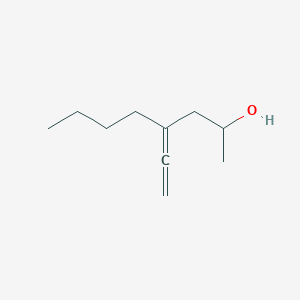
4-Ethenylideneoctan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylideneoctan-2-OL is an organic compound with the molecular formula C10H18O. It is a member of the alcohol family and contains a vinylidene group attached to an octan-2-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenylideneoctan-2-OL can be achieved through several methods. One common approach involves the catalytic enantioselective addition of terminal alkynes to aldehydes. This method typically uses a catalyst such as (S)-BINOL and InBr3 in dichloromethane as the solvent. The reaction is carried out at room temperature, followed by the addition of dicyclohexylmethylamine and phenylacetylene. The mixture is then stirred at 40°C for 48 hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as silica gel column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethenylideneoctan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The vinylidene group in this compound can undergo nucleophilic substitution reactions with reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), alkyl halides (R
Properties
CAS No. |
821782-56-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-4-6-7-10(5-2)8-9(3)11/h9,11H,2,4,6-8H2,1,3H3 |
InChI Key |
MZWWJPGKWZJFES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=C)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]-](/img/structure/B14221405.png)
![N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14221408.png)
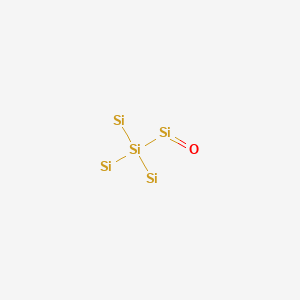
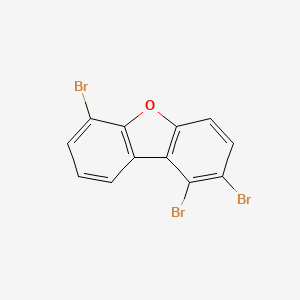
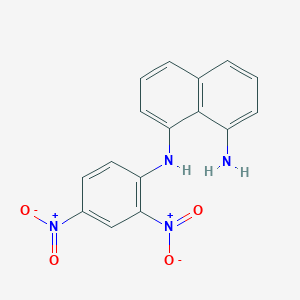
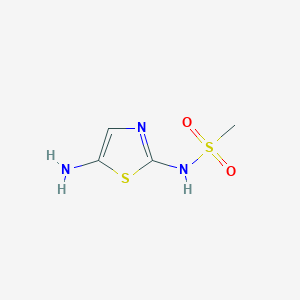
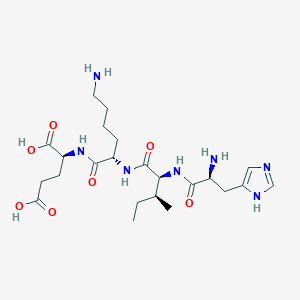
![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)
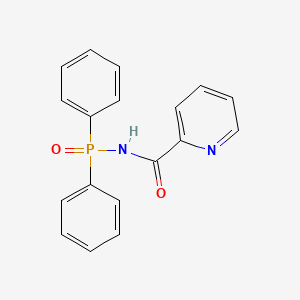
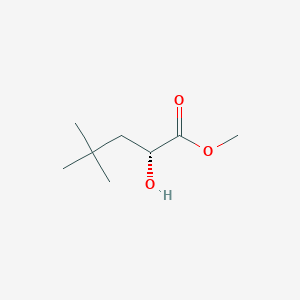
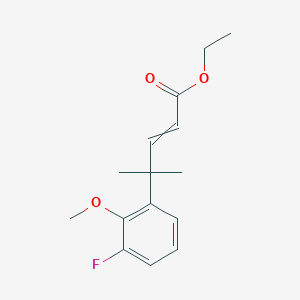
![3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one](/img/structure/B14221494.png)
